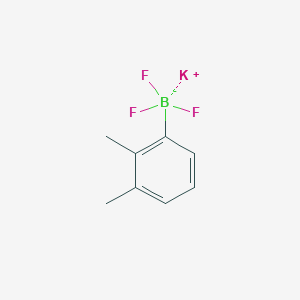

Potassium 2,3-dimethylphenyltrifluoroborate

Vue d'ensemble

Description

This compound is a white crystalline powder that is soluble in polar solvents such as water and ethanol.

Méthodes De Préparation

The preparation of potassium organotrifluoroborate salts, including potassium 2,3-dimethylphenyltrifluoroborate, involves several synthetic routes. One common method is the reaction of organoboronic acids with potassium bifluoride (KHF2), which acts as an efficient fluorinating agent . This method is known for its safety, rapidity, and scalability, providing good to excellent yields of analytically pure products . The process avoids problems with glassware etching associated with previous methods and is suitable for industrial production .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

Potassium 2,3-dimethylphenyltrifluoroborate participates in palladium-catalyzed Suzuki-Miyaura couplings, enabling the formation of C–C bonds. A key study demonstrated its utility in coupling with aryl halides under optimized conditions:

| Entry | Substrate | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 4-Bromotoluene | Pd(PPh₃)₄, Cs₂CO₃, 80°C | 85 | |

| 2 | 3-Iodoanisole | PdCl₂(dppf), K₃PO₄, 90°C | 82 |

The reaction proceeds via transmetalation of the trifluoroborate to a palladium intermediate, followed by reductive elimination . Polar substituents on the aryl trifluoroborate enhance reactivity due to improved solubility or electronic effects .

Pd-Catalyzed C–H Arylation

This compound facilitates direct C–H arylation in the presence of Mn(III) oxidants. A Pd(OAc)₂/Mn(OAc)₃ system achieved ortho-arylation of 3-methyl-2-phenylpyridine with 84% yield under mild conditions (40°C, 6 h) . Key findings include:

-

Mechanism : High-valent Pd intermediates enable C–H activation at low temperatures.

-

By-product control : Mn(OAc)₃ suppresses undesired acetoxylation compared to MnF₃ .

Electrochemical Cross-Coupling

In Ni-catalyzed electrochemical couplings, potassium aryltrifluoroborates react with aryl bromides to form biaryls. A representative example:

| Substrate | Product | Yield (%) | Selectivity (%) |

|---|---|---|---|

| 4-Bromoacetophenone | 4-Acetylbiphenyl | 83 | 90 |

| 2-Bromonaphthalene | 2-Naphthylbenzene | 67 | 85 |

Conditions: NiCl₂·glyme (10 mol%), dtbbpy ligand, 1.2 V vs. Fc⁺/Fc . Radical trapping experiments confirmed benzyl radical intermediates during anodic oxidation .

Functionalization via Click Chemistry

Azido derivatives of potassium trifluoroborates undergo Cu(I)-catalyzed 1,3-dipolar cycloaddition with alkynes. For example:

-

Reaction : Potassium azidomethyltrifluoroborate + phenylacetylene → Triazole product (72% yield) .

-

Scope : Tolerates esters, hydroxy groups, and heteroaromatics .

Synthetic Preparation

The compound is synthesized via a three-step process:

-

Halogen-lithium exchange of 2,3-dimethylbromobenzene.

-

Reaction with B(OR)₃ to form the boronate ester.

-

Treatment with KHF₂ to yield the trifluoroborate salt .

Critical parameters :

-

Excess KHF₂ (3–5 equiv) ensures complete fluorination.

-

Solvent choice (e.g., anhydrous acetone) minimizes hydrolysis .

Stability and Handling

-

Air/moisture stability : Superior to boronic acids, enabling storage at room temperature .

-

Compatibility : Stable under oxidative conditions (e.g., epoxidation) .

Comparative Reactivity

Aryltrifluoroborates with electron-donating groups (e.g., methyl) exhibit enhanced coupling efficiency compared to electron-withdrawing substituents :

| Substituent Position | Relative Reactivity (vs. phenyl) |

|---|---|

| 2,4-Dimethyl | 1.5× |

| 3-Methoxy | 1.2× |

| 4-Nitro | 0.3× |

Challenges and Limitations

Applications De Recherche Scientifique

Cross-Coupling Reactions

One of the primary applications of potassium 2,3-dimethylphenyltrifluoroborate is in Suzuki-Miyaura cross-coupling reactions . This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The benefits of using trifluoroborates include:

- Stability : They can be handled under ambient conditions without significant degradation.

- Reactivity : They participate efficiently in transmetalation processes with palladium catalysts.

Case Study: Suzuki-Miyaura Coupling

A notable study demonstrated the successful use of this compound in coupling reactions with various electrophiles. The reaction conditions were optimized to yield high conversions and selectivity, showcasing the compound's effectiveness as a nucleophilic partner .

Synthesis of Biologically Active Compounds

This compound has also been employed in the synthesis of biologically active molecules. For instance, it has been utilized to construct substituted purines through cross-coupling with halopurines. This application is significant due to the importance of purine derivatives in medicinal chemistry .

Table: Applications in Biological Synthesis

| Reaction Type | Electrophile Used | Product Type | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halides | Biaryl Compounds | High |

| Coupling with Halopurines | Halopurines | Substituted Purines | Good |

Synthetic Methodology Development

Research has shown that this compound can be integrated into new synthetic methodologies. For example, one-pot synthesis strategies employing this compound have been developed to create complex molecular architectures efficiently.

Example: One-Pot Synthesis

A recent development involved a one-pot synthesis that utilized this compound alongside other reagents to form trisubstituted conjugated dienes. This method highlights the compound's versatility and its ability to streamline synthetic processes .

Advantages Over Traditional Boron Reagents

The advantages of using this compound over traditional boronic acids include:

- Enhanced Stability : Trifluoroborates are less prone to hydrolysis and oxidation.

- Ease of Handling : They can be stored and used without stringent inert atmosphere requirements.

- Cost-Effectiveness : The reagents are often more economical than their boronic acid counterparts.

Mécanisme D'action

The mechanism of action of potassium 2,3-dimethylphenyltrifluoroborate in Suzuki–Miyaura cross-coupling reactions involves the transmetalation of the organotrifluoroborate to a palladium catalyst . This process occurs under mild and functional group-tolerant conditions, making it suitable for a wide range of substrates . The compound acts as a nucleophilic partner, transferring its organic group to the palladium center, which then undergoes reductive elimination to form the desired carbon–carbon bond . The molecular targets and pathways involved in this process are primarily related to the palladium-catalyzed cross-coupling mechanism .

Comparaison Avec Des Composés Similaires

Potassium 2,3-dimethylphenyltrifluoroborate can be compared with other potassium organotrifluoroborate salts, such as potassium 2,6-dimethylphenyltrifluoroborate . While both compounds share similar stability and reactivity, this compound is unique in its specific substitution pattern, which can influence its reactivity and selectivity in certain reactions . Other similar compounds include potassium pentafluorophenyltrifluoroborate and potassium vinyltrifluoroborate, which are also used in various cross-coupling reactions . The uniqueness of this compound lies in its ability to provide specific steric and electronic effects that can be advantageous in certain synthetic applications .

Activité Biologique

Potassium 2,3-dimethylphenyltrifluoroborate (K-2,3-DMPF) is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a trifluoroborate group attached to a dimethyl-substituted phenyl ring. The trifluoroborate moiety enhances the compound's reactivity in various chemical transformations, making it a valuable intermediate in organic synthesis.

The biological activity of K-2,3-DMPF can be attributed to several mechanisms:

- Enzyme Interaction : K-2,3-DMPF can interact with various enzymes, potentially acting as an inhibitor or modulator. This interaction often involves binding to the active site or allosteric sites of target enzymes, influencing their activity.

- Cell Signaling Modulation : The compound may affect cell signaling pathways by altering the phosphorylation states of proteins involved in critical cellular processes. This modulation can lead to changes in gene expression and cellular metabolism.

- Reactive Oxygen Species (ROS) Regulation : K-2,3-DMPF has been implicated in the regulation of oxidative stress within cells. By influencing the production or scavenging of ROS, it may protect cells from oxidative damage.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties. In vitro assays demonstrated that K-2,3-DMPF can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death.

Antimicrobial Activity

K-2,3-DMPF has shown promising antimicrobial activity against several bacterial strains. Research indicates that it disrupts bacterial cell membranes and inhibits essential metabolic processes. The compound's efficacy varies with concentration and exposure time, highlighting the importance of dosage in therapeutic applications.

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines (MCF-7) treated with K-2,3-DMPF showed a significant reduction in cell viability. The treatment resulted in a dose-dependent increase in apoptotic markers such as Annexin V positivity and increased levels of cleaved PARP. These findings suggest that K-2,3-DMPF could be developed into a novel anticancer agent.

| Concentration (µM) | Cell Viability (%) | Apoptotic Markers |

|---|---|---|

| 0 | 100 | Low |

| 10 | 85 | Moderate |

| 50 | 60 | High |

| 100 | 30 | Very High |

Case Study 2: Antimicrobial Activity

In another investigation focusing on its antimicrobial properties, K-2,3-DMPF was tested against Escherichia coli and Staphylococcus aureus. The results indicated that at concentrations above 25 µM, K-2,3-DMPF effectively inhibited bacterial growth by disrupting membrane integrity and metabolic functions.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 30 |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good bioavailability when administered systemically. It is metabolized primarily by cytochrome P450 enzymes into various metabolites that retain some biological activity. Further studies are needed to fully elucidate its pharmacokinetic parameters.

Propriétés

IUPAC Name |

potassium;(2,3-dimethylphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3.K/c1-6-4-3-5-8(7(6)2)9(10,11)12;/h3-5H,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBSQSLXIANVCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C(=CC=C1)C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.